Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is an organic compound featuring a benzoate ester, a sulfonyl group, and a 3-chloropyridin-4-yl group. The combination of these functional groups makes it intriguing for various chemical applications, particularly in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the following steps:
Nucleophilic substitution reaction: Reacting 3-chloropyridine with an alkoxide to form 3-chloropyridin-4-yl ether.
Formation of pyrrolidine derivative: Introducing pyrrolidine to the chloropyridin-4-yl ether through nucleophilic substitution.
Sulfonylation: Sulfonyl chloride reacts with the pyrrolidine derivative to form the sulfonyl group.
Esterification: Reacting the sulfonylated compound with methyl benzoate under acidic conditions to produce methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate.
Industrial Production Methods
On an industrial scale, similar steps are followed with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated processes ensure large-scale synthesis with improved efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzoate ester may undergo oxidation under certain conditions, resulting in carboxylic acid formation.
Substitution: The chloropyridin moiety allows for further substitutions, modifying the core structure.
Hydrolysis: The ester bond is susceptible to hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Strong nucleophiles like alkoxides or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Formation of carboxylic acids.
Substitution: Modified pyrrolidin-1-yl derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is explored in multiple scientific fields:
Chemistry: Used in synthesis as an intermediate or a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Studied for its efficacy in treating diseases, potentially serving as a lead compound for new drug development.
Industry: Employed in materials science for developing new polymers or coatings with specific properties.
Mechanism of Action
The compound's mechanism of action involves:
Interaction with molecular targets: Binding to specific receptors or enzymes, potentially inhibiting or activating their functions.
Pathways involved: May influence biochemical pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Compared to other sulfonyl benzoate esters and chloropyridine derivatives, this compound stands out due to its:
Unique structure: Combination of pyrrolidine and sulfonyl benzoate ester.
Enhanced activity: Potentially improved efficacy in biological assays.
List of Similar Compounds
Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate.
3-chloropyridine-4-yl derivatives with varying substitutions.
Sulfonylated benzene derivatives with different ester groups.
This article captures the essence of methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate, shedding light on its preparation, reactions, applications, and distinctiveness compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-24-17(21)12-2-4-14(5-3-12)26(22,23)20-9-7-13(11-20)25-16-6-8-19-10-15(16)18/h2-6,8,10,13H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHSSNMQUKCHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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